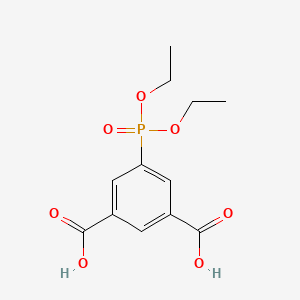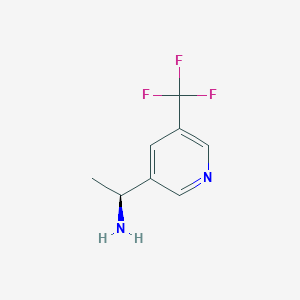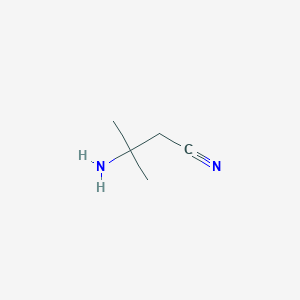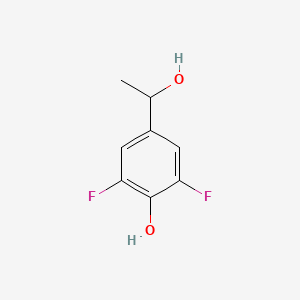
2,6-Dibromo-4-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-vinylpyridine is an organic compound with the molecular formula C7H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a vinyl group is substituted at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-vinylpyridine typically involves the bromination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using bromide-bromate salts in an aqueous acidic medium, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds formed by the coupling of the vinyl group with boronic acids.
Scientific Research Applications
2,6-Dibromo-4-vinylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-vinylpyridine in chemical reactions involves its functional groups:
Bromine Atoms: The bromine atoms at the 2 and 6 positions are reactive sites for nucleophilic substitution and coupling reactions. They can be replaced by other nucleophiles or participate in cross-coupling reactions.
Vinyl Group: The vinyl group at the 4 position can undergo addition reactions and polymerization.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-bromomethylpyridine: Similar in structure but with a bromomethyl group instead of a vinyl group.
4-Vinylpyridine: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
2,6-Dibromopyridine: Lacks the vinyl group, limiting its applications in polymerization and coupling reactions.
Uniqueness
2,6-Dibromo-4-vinylpyridine is unique due to the presence of both bromine atoms and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C7H5Br2N |
|---|---|
Molecular Weight |
262.93 g/mol |
IUPAC Name |
2,6-dibromo-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
InChI Key |
RDZJPEJZAGKKPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



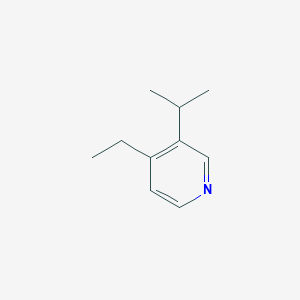
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)
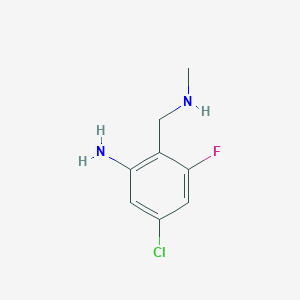
![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)
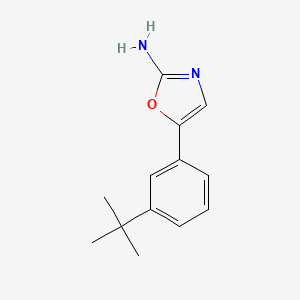


![4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B12974940.png)
